molecular formula C14H8F3N5OS B507138 N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313248-61-2

N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B507138
CAS No.: 313248-61-2
M. Wt: 351.31g/mol
InChI Key: UOROIWJMLWQMTD-UHFFFAOYSA-N
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Description

“N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, pyrazole, and pyrimidine precursors. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, purification steps, and yield maximization are critical for commercial viability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thiophene ring is involved.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Cancer Therapy

N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been evaluated for its anticancer properties. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can serve as potent inhibitors of various kinases involved in cancer progression.

  • Pim Kinase Inhibition : Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives effectively inhibit Pim kinases, which are implicated in the regulation of cell growth and survival. For instance, lead compounds demonstrated submicromolar inhibition of Pim-1 and Flt-3 kinases, leading to reduced phosphorylation of BAD protein and decreased colony formation in cancer cell lines .
Compound Kinase Inhibition IC50 (µM)
Lead CompoundPim-1< 1
Lead CompoundFlt-3< 1

Antiviral Activity

The compound has also been investigated for its potential as an inhibitor of viral polymerases. Pyrazolo[1,5-a]pyrimidine derivatives have shown activity against Hepatitis C Virus (HCV) polymerase, suggesting a possible therapeutic application in viral infections .

Example Synthesis Route:

  • Preparation of Thiophene Substituent : Synthesize thiophene derivatives through cyclization reactions.
  • Formation of Pyrazolo[1,5-a]pyrimidine Core : Utilize condensation reactions to form the pyrazolo core.
  • Introduction of Functional Groups : Employ nucleophilic substitutions to introduce the cyanomethyl and trifluoromethyl groups.

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the synthesis and biological evaluation of several pyrazolo[1,5-a]pyrimidine compounds. Among these, one derivative exhibited significant cytotoxicity against various cancer cell lines with an IC50 value ranging from 14.62 to 17.50 µM . The study emphasized the importance of structural modifications to enhance anticancer activity.

Case Study 2: Kinase Selectivity Profile

Another research effort focused on the kinase selectivity profile of pyrazolo[1,5-a]pyrimidines. The lead compound demonstrated a selectivity score indicating strong inhibition against specific kinases while sparing others, suggesting a favorable safety profile for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Thiophene-Containing Compounds: Molecules that include the thiophene ring.

    Trifluoromethyl-Substituted Compounds: Compounds with the trifluoromethyl group, known for their enhanced metabolic stability and lipophilicity.

Uniqueness

“N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H8F3N5OSC_{14}H_8F_3N_5OS. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

The compound primarily functions as an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes including cell proliferation and survival. CK2 has been recognized as a critical target in cancer therapy due to its role in tumorigenesis. Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on CK2 activity, leading to reduced cancer cell viability.

In Vitro Studies

Research on related pyrazolo[1,5-a]pyrimidine derivatives has shown promising results:

  • Anticancer Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values as low as 8 nM for CK2α inhibition and effective antiproliferative activity against the NCI-60 cancer cell line panel .
CompoundCell LineIC50 (µM)
5bHCT-1168.64
IC20VariousLow micromolar range
Compound 7PC-314.62–17.50
Compound 6HepG219.31–22.73

Case Studies

  • CK2 Inhibition : A series of pyrazolo[1,5-a]pyrimidines were screened against a panel of kinases using differential scanning fluorimetry. The results indicated that these compounds are highly selective CK2 inhibitors with minimal cytotoxicity across multiple cancer cell lines .
  • Molecular Docking Studies : Docking simulations have been employed to predict the binding affinity of these compounds to CK2 and other targets. The results suggest that the structural modifications in the pyrazolo[1,5-a]pyrimidine scaffold significantly influence their binding interactions and biological activity .
  • Comparative Analysis : In a comparative study involving several derivatives, it was found that modifications such as the introduction of methoxy groups enhanced anticancer activity compared to simpler structures without such substitutions .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions requiring precise control of:

  • Temperature : Pyrazolo[1,5-a]pyrimidine core formation typically occurs under reflux (80–120°C) in solvents like ethanol or DMF .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilic substitution and cyclization efficiency .
  • Protecting groups : The cyanomethyl and thiophen-2-yl substituents may require protection during coupling steps to avoid side reactions .
  • Yield optimization : Intermediate purification via recrystallization (ethanol/DMF) or column chromatography is critical, with yields ranging from 50% to 94% depending on substituent reactivity .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of substituents (e.g., thiophen-2-yl vs. 3-yl) and trifluoromethyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z for C18H12F3N5OS) .
  • Infrared (IR) Spectroscopy : Detects functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and cyanomethyl (C≡N stretch at ~2200 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and steric effects of bulky substituents (e.g., trifluoromethyl) .

Q. How does the compound’s stability vary under different pH conditions?

  • Acidic conditions (pH < 4) : The carboxamide group may hydrolyze to carboxylic acid, requiring stability testing via HPLC monitoring .
  • Neutral/basic conditions (pH 7–9) : The trifluoromethyl group enhances stability, but the cyanomethyl moiety may undergo nucleophilic attack by water or alcohols .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?

  • Substituent variation : Replace the thiophen-2-yl group with other aryl/heteroaryl rings (e.g., 4-fluorophenyl) to modulate binding affinity to kinase domains .
  • Trifluoromethyl role : Compare activity with non-fluorinated analogs; the CF3 group often enhances metabolic stability and hydrophobic interactions in enzyme pockets .
  • Bioisosteric replacements : Substitute the cyanomethyl group with ethoxycarbonyl or tert-butylcarbamoyl to evaluate steric/electronic effects on potency .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Molecular docking : Predict binding modes to targets like KDR kinase or benzodiazepine receptors using X-ray structures (e.g., PDB 8HH) .
  • QSAR models : Corrogate substituent lipophilicity (logP) and polar surface area (PSA) with bioavailability data from similar pyrazolo[1,5-a]pyrimidines .
  • ADMET prediction : Use tools like SwissADME to optimize solubility (>50 μM in PBS) and cytochrome P450 inhibition profiles .

Q. What experimental approaches resolve contradictions in biological activity data across similar analogs?

  • Orthogonal assays : Validate enzyme inhibition (IC50) with cell-based assays (e.g., proliferation inhibition in cancer lines) to distinguish direct target effects from off-target interactions .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may confound activity measurements .
  • Crystallographic analysis : Compare ligand-bound vs. unbound protein structures to confirm binding site occupancy .

Q. How can researchers optimize reaction conditions to mitigate low yields in Suzuki-Miyaura cross-coupling steps?

  • Catalyst selection : Pd(PPh3)4 or XPhos Pd G3 improve coupling efficiency for electron-deficient aryl boronic acids (e.g., 3-bromophenyl) .
  • Solvent/base systems : Use toluene/EtOH with K2CO3 for heterogeneous mixtures, or DMF/H2O with Cs2CO3 for polar substrates .
  • Microwave-assisted synthesis : Reduce reaction times from 24 hours to <2 hours while maintaining yields >80% .

Properties

IUPAC Name

N-(cyanomethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N5OS/c15-14(16,17)11-6-8(10-2-1-5-24-10)20-12-7-9(21-22(11)12)13(23)19-4-3-18/h1-2,5-7H,4H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOROIWJMLWQMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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